molecular formula C17H26N6 B5332764 7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane

7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane

Cat. No.: B5332764
M. Wt: 314.4 g/mol
InChI Key: OXODJEMASYNBCE-UHFFFAOYSA-N
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Description

7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Properties

IUPAC Name

7-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6/c1-3-5-14-20-15-13(10-19-22(15)2)16(21-14)23-9-4-6-17(12-23)7-8-18-11-17/h10,18H,3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXODJEMASYNBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C)C(=N1)N3CCCC4(C3)CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[45]decane typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate cyclization and spirocyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles .

Scientific Research Applications

7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting the activity of these kinases, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. This selective inhibition of CDKs makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,7-diazaspiro[4.5]decane is unique due to its spirocyclic structure, which can provide enhanced stability and selectivity in biological systems. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent .

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